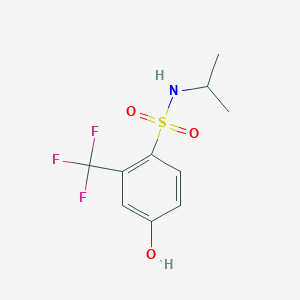
1-(2-Methoxyethyl)-4,4-dimethylimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)-4,4-dimethylimidazolidin-2-one is a heterocyclic organic compound that belongs to the imidazolidinone family This compound is characterized by its unique structure, which includes a five-membered ring containing nitrogen atoms and a methoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)-4,4-dimethylimidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-methoxyethylamine with 4,4-dimethyl-2-oxazolidinone under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methoxyethyl)-4,4-dimethylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of imidazolidinone oxides.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted imidazolidinone compounds with various functional groups.
Aplicaciones Científicas De Investigación
1-(2-Methoxyethyl)-4,4-dimethylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(2-Methoxyethyl)-4,4-dimethylimidazolidin-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxyethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include enzyme inhibition and receptor modulation, which can lead to various biological effects.
Comparación Con Compuestos Similares
- 1-(2-Phenoxyethyl)-4,4-dimethylimidazolidin-2-one
- 1-(2-Methoxyethyl)-3,3-dimethylimidazolidin-2-one
- 1-(2-Methoxyethyl)-4,4-dimethyl-3,4-dihydroisoquinoline
Uniqueness: 1-(2-Methoxyethyl)-4,4-dimethylimidazolidin-2-one is unique due to its specific structural features, such as the presence of the methoxyethyl group and the imidazolidinone ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H16N2O2 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
1-(2-methoxyethyl)-4,4-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C8H16N2O2/c1-8(2)6-10(4-5-12-3)7(11)9-8/h4-6H2,1-3H3,(H,9,11) |
Clave InChI |
DMONSEOCEWLPFG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C(=O)N1)CCOC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722189.png)
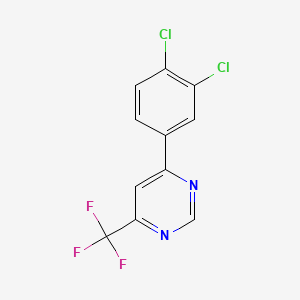
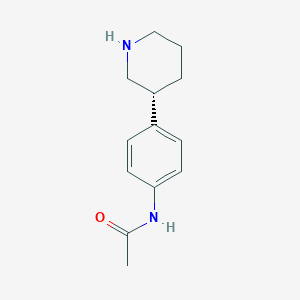
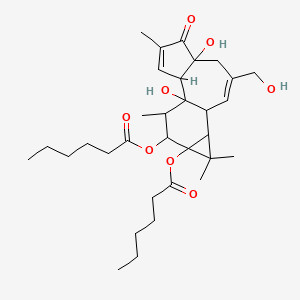
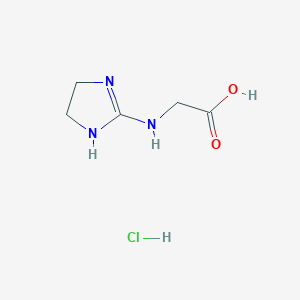
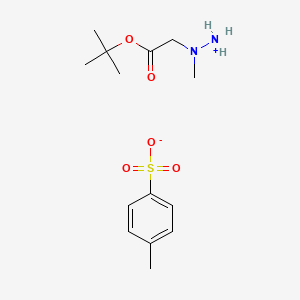

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B13722212.png)

